
(+)-1,4-Di-O-benzyl-D-threitol
Overview
Description
(+)-1,4-Di-O-benzyl-D-threitol is an organic compound that belongs to the class of polyols It is a derivative of D-threitol, where the hydroxyl groups at positions 1 and 4 are protected by benzyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (+)-1,4-Di-O-benzyl-D-threitol typically involves the protection of D-threitol. One common method is the benzylation of D-threitol using benzyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or column chromatography.
Chemical Reactions Analysis
Types of Reactions
(+)-1,4-Di-O-benzyl-D-threitol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form the corresponding alcohols.
Substitution: The benzyl groups can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Benzyl groups can be removed using hydrogenation with palladium on carbon (Pd/C) under hydrogen gas.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can yield benzyl-protected ketones or aldehydes, while reduction can produce benzyl-protected alcohols.
Scientific Research Applications
Asymmetric Synthesis
One of the primary applications of (+)-1,4-Di-O-benzyl-D-threitol is in asymmetric synthesis. It serves as a chiral auxiliary in various reactions, enhancing the enantioselectivity of products. For instance, it has been employed in the synthesis of chiral compounds through Michael addition reactions, where it acts as a phase transfer catalyst.
Case Study: Michael Addition Reactions
A study demonstrated that l-threitol-based crown ethers derived from this compound were effective in asymmetric Michael addition reactions. These reactions yielded chiral adducts with enantiomeric excesses reaching up to 99% when reacting with different substrates like chalcones and nitrostyrenes .
Substrate | Product | Enantiomeric Excess (%) |
---|---|---|
Trans-chalcone | Chiral Michael Adduct | 90 |
β-Nitrostyrene | Chiral Michael Adduct | 95 |
4-Chloro-chalcone | Chiral Michael Adduct | 99 |
Synthesis of Crown Ethers
This compound is also utilized in the synthesis of crown ethers, which are important for their ability to selectively bind cations. The incorporation of this compound into crown ether structures has been shown to enhance their catalytic properties and selectivity in various chemical reactions.
Application in Catalysis
Crown ethers synthesized from this compound have been used as catalysts for cyclopropanation reactions with good yields and enantioselectivities . This highlights the compound's importance not only as a precursor but also as an integral part of catalytic systems.
Research indicates that derivatives of this compound exhibit significant biological activities. For example, studies on related compounds have shown antibacterial and antifungal properties against various pathogens.
Case Study: Antibacterial and Antifungal Activities
In a study involving new 1,3-dioxolane derivatives synthesized from chiral diols including this compound, several compounds displayed noteworthy antibacterial activity against Staphylococcus aureus and antifungal activity against Candida albicans. The minimum inhibitory concentrations (MICs) were reported to be between 625–1250 µg/mL for effective compounds .
Compound | Target Pathogen | MIC (µg/mL) |
---|---|---|
Dioxolane Derivative | Staphylococcus aureus | 625–1250 |
Dioxolane Derivative | Candida albicans | Significant Activity |
Potential in Drug Development
The increasing demand for chiral pharmaceuticals underscores the relevance of this compound in drug development. Its ability to enhance the enantiomeric purity of active pharmaceutical ingredients (APIs) positions it as a valuable compound in the pharmaceutical industry.
Mechanism of Action
The mechanism of action of (+)-1,4-Di-O-benzyl-D-threitol is primarily related to its role as a chiral building block. It interacts with various molecular targets and pathways depending on the specific application. For instance, in asymmetric synthesis, it can form chiral complexes with metal catalysts, facilitating the formation of enantiomerically pure products.
Comparison with Similar Compounds
Similar Compounds
D-threitol: The parent compound without benzyl protection.
1,4-Di-O-methyl-D-threitol: A similar compound with methyl groups instead of benzyl groups.
1,4-Di-O-allyl-D-threitol: A derivative with allyl groups.
Uniqueness
(+)-1,4-Di-O-benzyl-D-threitol is unique due to its benzyl protection, which provides stability and selectivity in various chemical reactions. The benzyl groups can be easily removed under mild conditions, making it a versatile intermediate in organic synthesis.
Biological Activity
(+)-1,4-Di-O-benzyl-D-threitol is a chiral compound with significant biological activity, primarily due to its unique structural properties. This article delves into the compound's synthesis, biological functions, and potential applications in medicinal chemistry.
Chemical Structure and Properties
The molecular formula of this compound is C18H22O4. It features two benzyl groups attached to the 1 and 4 positions of the D-threitol backbone, contributing to its chiral nature and biological reactivity.
Property | Description |
---|---|
Molecular Formula | C18H22O4 |
Molecular Weight | 302.37 g/mol |
Chiral Centers | 2 (at positions 2 and 3) |
Solubility | Soluble in organic solvents |
Enzyme Inhibition
Research indicates that this compound can act as an enzyme inhibitor. Its structural similarity to sugar derivatives suggests potential roles in modulating enzyme activity involved in carbohydrate metabolism. This property makes it a candidate for further studies in drug development targeting metabolic pathways .
Antibacterial Properties
Recent studies highlight the antibacterial characteristics of this compound. It has been noted for its effectiveness against various bacterial strains, which may be attributed to its ability to disrupt bacterial cell wall synthesis or interfere with essential metabolic processes .
Case Study: A study conducted by researchers at Suzhou Yacoo Science Co., Ltd. demonstrated that this compound exhibited significant antibacterial activity against Gram-positive bacteria. The compound's mechanism was linked to its surfactant properties, enhancing membrane permeability and leading to cell lysis .
Synthesis and Functionalization
The synthesis of this compound typically involves several steps, including protection of hydroxyl groups followed by selective benzylation. This method allows for the introduction of functional groups that can enhance biological activity.
Synthetic Route:
- Protection of Hydroxyl Groups: Use of protecting groups to shield hydroxyl functionalities.
- Benzylation: Reaction with benzyl chloride in the presence of a base.
- Deprotection: Removal of protecting groups to yield the final product.
Applications in Medicinal Chemistry
The potential applications of this compound extend beyond basic antibacterial properties. Its role as a chiral building block in asymmetric synthesis is noteworthy, facilitating the development of enantiomerically pure compounds essential in pharmaceuticals .
Table: Applications of this compound
Application | Description |
---|---|
Antibacterial Agent | Effective against Gram-positive bacteria |
Chiral Building Block | Used in asymmetric synthesis for drug development |
Enzyme Modulator | Potential role in modulating metabolic pathways |
Q & A
Basic Research Questions
Q. What are the standard methods for synthesizing (+)-1,4-Di-O-benzyl-D-threitol, and how can reaction conditions be optimized for enantiomeric purity?
- Methodological Answer : The synthesis typically involves benzylation of D-threitol under basic conditions. Key steps include:
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Protection of hydroxyl groups : Use benzyl bromide with a base (e.g., NaH) in anhydrous THF or DMF to achieve selective protection .
-
Stereochemical control : Employ chiral auxiliaries or catalysts (e.g., Sharpless conditions) to ensure retention of the (2R,3R) configuration .
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Optimization : Monitor reaction progress via TLC or HPLC. For enantiomeric purity ≥98%, use chiral stationary-phase HPLC (CSP-HPLC) with a cellulose-based column and hexane/isopropanol mobile phase .
- Data Table :
Catalyst/Reagent | Yield (%) | Enantiomeric Excess (ee%) | Reference |
---|---|---|---|
NaH/BnBr | 65–75 | 90–95 | |
BF3·Et2O | 70–80 | 95–98 |
Q. How can this compound be characterized to confirm its structural and stereochemical integrity?
- Methodological Answer : Use a combination of analytical techniques:
- NMR Spectroscopy : Analyze H and C NMR to verify benzyl group integration (δ 7.2–7.4 ppm for aromatic protons) and diol backbone (δ 3.5–4.5 ppm for methine protons) .
- Mass Spectrometry (MS) : Confirm molecular weight (302.36 g/mol) via ESI-MS or MALDI-TOF .
- Polarimetry : Measure specific optical rotation ([α] ≈ +10.5° for D-threitol derivatives) .
Advanced Research Questions
Q. What strategies resolve contradictions in reported enantioselectivity during this compound synthesis?
- Methodological Answer : Discrepancies often arise from:
-
Impure starting materials : Validate D-threitol enantiopurity via chiral GC or enzymatic assays .
-
Reaction intermediates : Isolate and characterize intermediates (e.g., mono-benzylated derivatives) using preparative HPLC .
-
Solvent effects : Test polar aprotic solvents (DMF vs. THF) to optimize benzylation efficiency .
Q. How can researchers troubleshoot low yields during scale-up of this compound?
- Methodological Answer : Common issues and solutions:
- Exothermic reactions : Use controlled cooling (0–5°C) during benzyl bromide addition to prevent decomposition .
- Byproduct formation : Introduce scavengers (e.g., molecular sieves) to absorb water or excess base .
- Purification challenges : Optimize column chromatography (silica gel, ethyl acetate/hexane gradient) or switch to recrystallization in ethanol/water .
Q. What are the implications of this compound’s hygroscopicity on experimental reproducibility?
- Methodological Answer : Hygroscopicity can alter stoichiometry and reaction kinetics. Mitigation strategies include:
- Storage : Keep the compound in a desiccator with P2O5 under argon .
- Handling : Use gloveboxes for moisture-sensitive steps (e.g., coupling reactions in antiviral drug synthesis) .
- Quality control : Perform Karl Fischer titration to monitor water content (<0.1% w/w) before use .
Q. How does this compound’s solubility profile impact its application in asymmetric catalysis?
- Methodological Answer : The compound exhibits limited solubility in non-polar solvents. Solutions:
-
Co-solvent systems : Use THF/toluene (1:3) to enhance solubility while maintaining catalytic activity .
-
Derivatization : Convert to a mesylate or tosylate for improved solubility in dichloromethane or chloroform .
- Data Table :
Solvent | Solubility (mg/mL) | Application Context |
---|---|---|
Toluene | 5–10 | Cross-coupling reactions |
THF | 15–20 | Grignard additions |
Dichloromethane | 8–12 | Catalytic asymmetric synthesis |
Properties
IUPAC Name |
(2R,3R)-1,4-bis(phenylmethoxy)butane-2,3-diol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22O4/c19-17(13-21-11-15-7-3-1-4-8-15)18(20)14-22-12-16-9-5-2-6-10-16/h1-10,17-20H,11-14H2/t17-,18-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YAVAVQDYJARRAU-QZTJIDSGSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COCC(C(COCC2=CC=CC=C2)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC[C@H]([C@@H](COCC2=CC=CC=C2)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10426474 | |
Record name | (+)-1,4-Di-O-benzyl-D-threitol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10426474 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
91604-41-0 | |
Record name | (+)-1,4-Di-O-benzyl-D-threitol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10426474 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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